Cas no 731772-69-3 (3-(2-chloroprop-2-enyl)benzonitrile)
3-(2-chloroprop-2-enyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-CHLORO-3-(3-CYANOPHENYL)-1-PROPENE
- 3-(2-chloroprop-2-enyl)benzonitrile
- LogP
- 731772-69-3
- DB-192469
- AKOS006280099
- MFCD01319567
- DTXSID80641137
- 3-(2-Chloroprop-2-en-1-yl)benzonitrile
-
- MDL: MFCD01319567
- Inchi: 1S/C10H8ClN/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6H,1,5H2
- InChI Key: KSZRXPRYBKXCQE-UHFFFAOYSA-N
- SMILES: ClC(=C)CC1C=CC=C(C#N)C=1
Computed Properties
- Exact Mass: 177.03500
- Monoisotopic Mass: 177.0345270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79000
- LogP: 2.85328
3-(2-chloroprop-2-enyl)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-(2-chloroprop-2-enyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB360155-1 g |
2-Chloro-3-(3-cyanophenyl)-1-propene; 97% |
731772-69-3 | 1g |
€718.00 | 2022-06-10 | ||
| abcr | AB360155-2 g |
2-Chloro-3-(3-cyanophenyl)-1-propene; 97% |
731772-69-3 | 2g |
€969.60 | 2022-06-10 | ||
| Fluorochem | 200202-5g |
2-chloro-3-(3-cyanophenyl)-1-propene |
731772-69-3 | 97% | 5g |
£1543.00 | 2022-03-01 | |
| Fluorochem | 200202-2g |
2-chloro-3-(3-cyanophenyl)-1-propene |
731772-69-3 | 97% | 2g |
£624.00 | 2022-03-01 | |
| abcr | AB360155-1g |
2-Chloro-3-(3-cyanophenyl)-1-propene, 97%; . |
731772-69-3 | 97% | 1g |
€794.00 | 2025-04-16 | |
| abcr | AB360155-2g |
2-Chloro-3-(3-cyanophenyl)-1-propene, 97%; . |
731772-69-3 | 97% | 2g |
€1064.00 | 2025-04-16 | |
| abcr | AB360155-5g |
2-Chloro-3-(3-cyanophenyl)-1-propene, 97%; . |
731772-69-3 | 97% | 5g |
€2507.20 | 2023-09-06 | |
| A2B Chem LLC | AC67892-1g |
2-Chloro-3-(3-cyanophenyl)-1-propene |
731772-69-3 | 97% | 1g |
$548.00 | 2024-04-19 | |
| A2B Chem LLC | AC67892-2g |
2-Chloro-3-(3-cyanophenyl)-1-propene |
731772-69-3 | 97% | 2g |
$737.00 | 2024-04-19 | |
| A2B Chem LLC | AC67892-5g |
2-Chloro-3-(3-cyanophenyl)-1-propene |
731772-69-3 | 97% | 5g |
$1756.00 | 2024-04-19 |
3-(2-chloroprop-2-enyl)benzonitrile Suppliers
3-(2-chloroprop-2-enyl)benzonitrile Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-(2-chloroprop-2-enyl)benzonitrile
Introduction to 3-(2-chloroprop-2-enyl)benzonitrile (CAS No. 731772-69-3) and Its Emerging Applications in Chemical Biology
3-(2-chloroprop-2-enyl)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 731772-69-3, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound, featuring a benzonitrile moiety linked to a chlorinated propenyl group, presents an intriguing scaffold for the development of novel pharmaceuticals and agrochemicals. The presence of both electron-withdrawing and electron-donating functional groups makes it a valuable intermediate in synthetic chemistry, enabling diverse modifications that can fine-tune its pharmacological profile.
The benzonitrile core is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. Its nitrile group can participate in hydrogen bonding, while the aromatic ring provides stability and lipophilicity, making it an ideal component in drug design. In contrast, the 2-chloroprop-2-enyl side chain introduces electrophilic centers that can undergo further functionalization, such as nucleophilic addition or cross-coupling reactions, thereby expanding the compound’s synthetic utility.
Recent advancements in drug discovery have highlighted the importance of structurally diverse compounds for overcoming resistance mechanisms and enhancing therapeutic efficacy. 3-(2-chloroprop-2-enyl)benzonitrile has been explored in several preclinical studies as a potential lead compound for treating various diseases. Its derivatives have shown promise in inhibiting key enzymes involved in cancer metabolism, such as IDH1 and IDH2, which are implicated in tumor growth and progression. The chlorinated propenyl group appears to enhance binding affinity by improving hydrophobic interactions with target proteins, making this compound a compelling candidate for further investigation.
Moreover, the compound’s ability to undergo bioconjugation has opened new avenues in targeted therapy. Researchers have leveraged its reactive sites to attach antibodies or small molecules, creating bispecific antibodies or drug-conjugates that exhibit enhanced specificity and reduced off-target effects. This approach has been particularly promising in oncology, where precision medicine is becoming increasingly critical for patient outcomes. The structural flexibility of 3-(2-chloroprop-2-enyl)benzonitrile allows for the creation of diverse derivatives with tailored properties, such as improved solubility or prolonged circulation time.
The synthesis of 3-(2-chloroprop-2-enyl)benzonitrile involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include the chlorination of propene followed by condensation with benzonitrile derivatives under controlled conditions. Advances in catalytic systems have enabled more efficient and environmentally friendly routes to this compound, reducing waste and energy consumption. Such improvements align with the growing emphasis on sustainable chemistry practices in pharmaceutical manufacturing.
In conclusion, 3-(2-chloroprop-2-enyl)benzonitrile (CAS No. 731772-69-3) represents a significant asset in modern chemical biology research. Its unique structural features offer opportunities for designing innovative therapeutics across multiple therapeutic areas. As ongoing studies continue to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the development of next-generation medicines.
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